molecular formula C18H19N3O4 B11548802 2-(3,4-dimethylphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

2-(3,4-dimethylphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B11548802
M. Wt: 341.4 g/mol
InChI Key: XWCVGVRBKYBZOE-XMHGGMMESA-N
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Description

2-(3,4-dimethylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is an organic compound with a complex structure that includes both aromatic and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves a multi-step process:

    Preparation of 3,4-dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,4-dimethylphenoxyacetic acid: The 3,4-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form 3,4-dimethylphenoxyacetic acid.

    Synthesis of 3,4-dimethylphenoxyacetohydrazide: The 3,4-dimethylphenoxyacetic acid is converted to its hydrazide derivative by reacting with hydrazine hydrate.

    Condensation with 3-nitrobenzaldehyde: Finally, the 3,4-dimethylphenoxyacetohydrazide is condensed with 3-nitrobenzaldehyde under acidic conditions to form 2-(3,4-dimethylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and hydrazide moieties.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes in the inflammatory cascade or interfere with signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Comparison

  • Structural Differences : The presence of different substituents on the aromatic rings or variations in the hydrazide moiety.
  • Unique Properties : 2-(3,4-dimethylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide may exhibit unique biological activities or physical properties due to its specific structural features.

This detailed article provides a comprehensive overview of 2-(3,4-dimethylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C18H19N3O4/c1-12-7-8-17(9-13(12)2)25-11-18(22)20-19-14(3)15-5-4-6-16(10-15)21(23)24/h4-10H,11H2,1-3H3,(H,20,22)/b19-14+

InChI Key

XWCVGVRBKYBZOE-XMHGGMMESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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